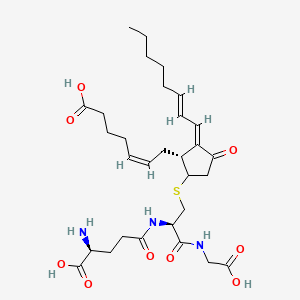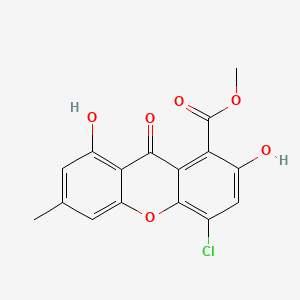
4-Chloropinselin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropinselin is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of insulin that has been modified to include a chlorine atom in the phenylalanine residue at position 4. This modification has been shown to enhance the binding affinity of the compound to the insulin receptor, making it a potentially useful tool for studying insulin signaling pathways and related physiological processes.
Scientific Research Applications
Bioherbicide Development
4-Chloropinselin: has been identified as a metabolite in Alternaria sonchi , a pathogen of field sowthistle, suggesting its potential use in bioherbicide production . The compound’s presence in the fungus, which is considered for controlling weed species, indicates its role in the development of environmentally friendly herbicides.
Phytotoxicity Studies
The metabolite profiles of Alternaria sonchi extracts, which include 4-Chloropinselin , show phytotoxic properties . This suggests that 4-Chloropinselin could be used to study the mechanisms of phytotoxicity and contribute to the understanding of plant-pathogen interactions.
Antimicrobial Activity Research
4-Chloropinselin: is part of a group of compounds that have demonstrated antimicrobial activity . This property can be harnessed in the research of new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
Fermentation Process Optimization
The production of 4-Chloropinselin is influenced by fermentation techniques . Research into optimizing fermentation conditions can lead to increased yields of this compound, which is crucial for its application in various fields.
Secondary Metabolite Profiling
As a secondary metabolite of Alternaria sonchi , 4-Chloropinselin contributes to the overall metabolite profile of the organism . Its identification and quantification are important for the comprehensive profiling of secondary metabolites in fungi.
Toxicological Risk Assessment
The presence of 4-Chloropinselin in extracts with low toxicological risk positions it as a candidate for further studies on the safety of microbial herbicides . Understanding its toxicological profile is essential for the development of safe bioherbicides.
Mechanism of Action
References:
- Berestetskiy, A. O., Dalinova, A. A., & Volosatova, N. S. (2019). Metabolite Profiles and Biological Activity of Extracts from Alternaria sonchi S-102 Culture Grown by Different Fermentation Methods. Applied Biochemistry and Microbiology, 55(3), 284–293
- EMBL-EBI. (n.d.). 4-chloropinselin (CHEBI:219897). Retrieved from here .
- DrugBank. (n.d.). Chloroquine: Uses, Interactions, Mechanism of Action. Retrieved from here .
properties
IUPAC Name |
methyl 4-chloro-2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBVPSYWGPCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropinselin | |
Q & A
Q1: What is the significance of Moniliphenone in the biosynthesis of 4-Chloropinselin?
A1: Research indicates that Moniliphenone serves as a key intermediate in the biosynthetic pathway of 4-Chloropinselin. A study demonstrated that Moniliphenone is directly incorporated into 4-Chloropinselin within the fungus Monilinia fructicola. [] This finding highlights the crucial role of Moniliphenone as a precursor in the multi-step biosynthesis of this fungal xanthone.
Q2: How does the presence of Bromide ions in the culture medium affect the production of 4-Chloropinselin?
A2: Interestingly, the presence of Bromide ions (added as Sodium Bromide) in the culture medium of Monilinia fructicola leads to the production of Brominated derivatives instead of 4-Chloropinselin. [] This suggests that the biosynthetic pathway can utilize Bromide ions, resulting in the formation of 4-Bromopinselin and Bromomonilicin instead of their chlorinated counterparts. This finding offers insights into the flexibility and potential halogenation mechanisms involved in the biosynthesis of these compounds.
Q3: What is the connection between 4-Chloropinselin and Chloromonilicin?
A3: 4-Chloropinselin is a precursor to Chloromonilicin, a novel antifungal substance also produced by Monilinia fructicola. [, ] Research using deuterium-labeled Moniliphenone confirmed its incorporation into both 4-Chloropinselin and Chloromonilicin. [] This indicates that 4-Chloropinselin is an intermediate compound in the biosynthetic pathway leading to the final product, Chloromonilicin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
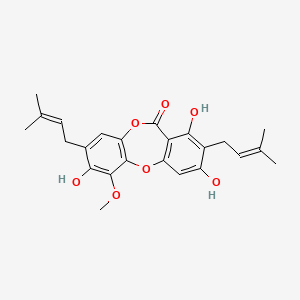
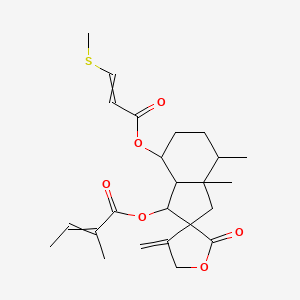

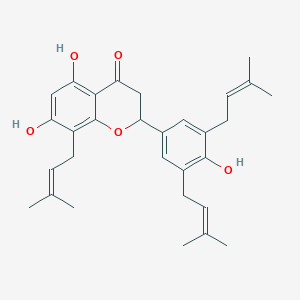


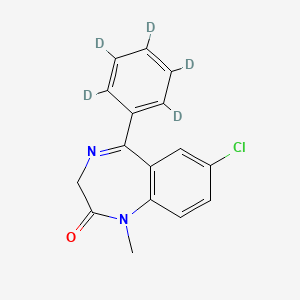
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
